molecular formula C10H16N5O12P3 B13392975 2',3'-Dideoxyguanosine-5'-triphosphate

2',3'-Dideoxyguanosine-5'-triphosphate

Cat. No.: B13392975
M. Wt: 491.18 g/mol
InChI Key: HDRRAMINWIWTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Dideoxyguanosine-5’-triphosphate is a modified nucleoside triphosphate where the 2’ and 3’ hydroxyl groups are absent, resulting in chain termination. This compound is commonly used as a chain terminator inhibitor and an inhibitor of telomerase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxyguanosine-5’-triphosphate typically involves the chemical modification of guanosine. The process includes the removal of the 2’ and 3’ hydroxyl groups and the addition of a triphosphate group. Specific reaction conditions and reagents used in the synthesis can vary, but common steps include phosphorylation and protection/deprotection strategies .

Industrial Production Methods

Industrial production methods for 2’,3’-Dideoxyguanosine-5’-triphosphate are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated synthesis machines and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxyguanosine-5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving 2’,3’-Dideoxyguanosine-5’-triphosphate include DNA polymerases and telomerase enzymes. Reaction conditions typically involve aqueous solutions and controlled temperatures to maintain enzyme activity .

Major Products Formed

The major products formed from reactions involving 2’,3’-Dideoxyguanosine-5’-triphosphate are terminated DNA strands and inhibited telomerase complexes .

Mechanism of Action

2’,3’-Dideoxyguanosine-5’-triphosphate exerts its effects primarily through chain termination and inhibition of telomerase. By lacking the 2’ and 3’ hydroxyl groups, it prevents the addition of further nucleotides during DNA synthesis. It also selectively inhibits telomerase, an enzyme responsible for maintaining telomere length, by incorporating into the telomeric DNA and preventing elongation .

Properties

IUPAC Name

[[5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O12P3/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRRAMINWIWTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O12P3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.